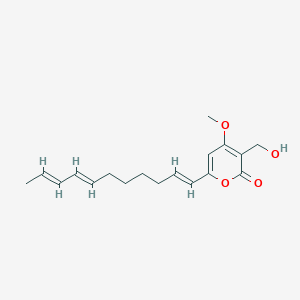
prosolanapyrone II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prosolanapyrone II is a prosolanapyrone that is prosolanapyrone I in which one of the hydrogens of the methyl substituent at position 3 of the pyrone ring is substituted by a hydroxy group. It is a prosolanapyrone and a primary alcohol.
Analyse Chemischer Reaktionen
Oxidation Reaction
Prosolanapyrone II undergoes oxidation catalyzed by the enzyme prosolanapyrone-II oxidase (also known as solanapyrone synthase). The reaction can be summarized as follows:
Prosolanapyrone II+O2→Prosolanapyrone III+H2O2
This oxidation step is crucial as it converts this compound into prosolanapyrone III, which is a more reactive substrate for subsequent reactions. The enzyme involved is bifunctional, facilitating both oxidation and cycloaddition reactions .
Diels-Alder Cycloaddition
Following oxidation, prosolanapyrone III can participate in a Diels-Alder cycloaddition reaction to form solanapyrone A. This reaction is notable for its stereoselectivity and enantioselectivity, which are enhanced in the presence of the enzyme:
Prosolanapyrone III→Solanapyrone A
In experiments, the enzymatic conversion of this compound to solanapyrones A and D has been observed with high yields and selectivity ratios . The typical ratio of products formed during these reactions can vary based on conditions but has been reported as approximately 7:1:1 for solanapyrones A, D, and other byproducts .
Mechanistic Insights
The mechanism of action for the enzymatic conversion involves:
-
Oxidation : this compound is oxidized to prosolanapyrone III.
-
Cycloaddition : The oxidized product then undergoes a [4+2] cycloaddition to form solanapyrone A.
The enzyme appears to stabilize the transition state during the cycloaddition process, enhancing selectivity towards specific product configurations .
Product Ratios from Enzymatic Reactions
| Product | Ratio (A:D) | Optical Purity (%) |
|---|---|---|
| Solanapyrone A | 7:1 | 99% |
| Solanapyrone D | 1:1 | ~45% |
Eigenschaften
Molekularformel |
C18H24O4 |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
3-(hydroxymethyl)-4-methoxy-6-[(1E,7E,9E)-undeca-1,7,9-trienyl]pyran-2-one |
InChI |
InChI=1S/C18H24O4/c1-3-4-5-6-7-8-9-10-11-12-15-13-17(21-2)16(14-19)18(20)22-15/h3-6,11-13,19H,7-10,14H2,1-2H3/b4-3+,6-5+,12-11+ |
InChI-Schlüssel |
FAKIZFXTXMMNRM-JHHIBIJLSA-N |
SMILES |
CC=CC=CCCCCC=CC1=CC(=C(C(=O)O1)CO)OC |
Isomerische SMILES |
C/C=C/C=C/CCCC/C=C/C1=CC(=C(C(=O)O1)CO)OC |
Kanonische SMILES |
CC=CC=CCCCCC=CC1=CC(=C(C(=O)O1)CO)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















